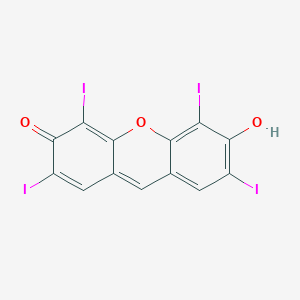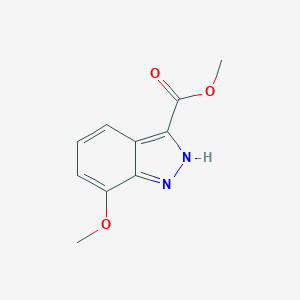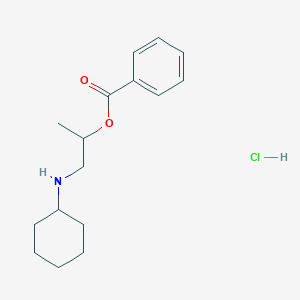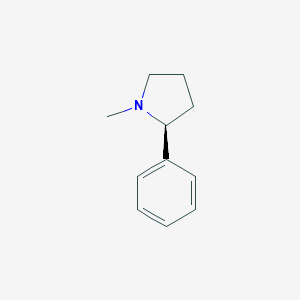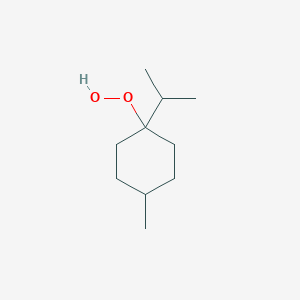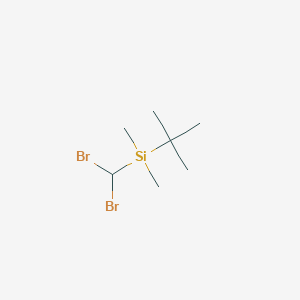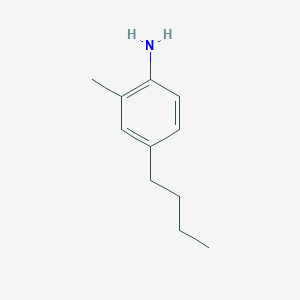![molecular formula C21H30N2O4S2 B126944 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane CAS No. 155622-18-7](/img/structure/B126944.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane, commonly known as amantadine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and is primarily used as an antiviral drug for the treatment of influenza A virus. However, recent studies have revealed that amantadine has numerous other applications in scientific research.
Wirkmechanismus
The exact mechanism of action of amantadine is not fully understood, but it is believed to involve the inhibition of the M2 ion channel of the influenza A virus. This prevents the virus from replicating and spreading within the host. Additionally, amantadine has been shown to block NMDA receptors in the brain, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Amantadine has several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to its potential as a treatment for Parkinson's disease. It also has anticholinergic effects, which may contribute to its anticonvulsant properties. Additionally, amantadine has been shown to increase the release of norepinephrine and serotonin, which may contribute to its potential as an antidepressant and anxiolytic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using amantadine in lab experiments is its well-established safety profile. It has been used clinically for decades and is generally well-tolerated. Additionally, amantadine is readily available and relatively inexpensive. However, one limitation is its narrow therapeutic window, which may make it difficult to achieve therapeutic concentrations in vitro.
Zukünftige Richtungen
There are numerous potential future directions for research on amantadine. One area of interest is its potential as a treatment for neurodegenerative diseases other than Parkinson's disease, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of amantadine and its potential as an antidepressant and anxiolytic. Finally, there is potential for the development of new derivatives of amantadine with improved efficacy and safety profiles.
Synthesemethoden
Amantadine can be synthesized via several methods, including the catalytic hydrogenation of 1-aminoadamantane-3,5-dimethylketone, the reaction of 1-adamantanecarboxylic acid with hydroxylamine, and the reaction of 1-adamantanamine with chloroacetonitrile. The most commonly used method involves the reaction of 1-adamantanamine with 2-bromo-4,5-dimethylphenol, followed by the addition of sodium sulfite and formaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
Amantadine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential therapeutic agent for Parkinson's disease. Additionally, amantadine has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. It has also been studied for its potential as an antidepressant and anxiolytic.
Eigenschaften
CAS-Nummer |
155622-18-7 |
|---|---|
Produktname |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
Molekularformel |
C21H30N2O4S2 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
InChI |
InChI=1S/C21H30N2O4S2/c1-13-3-17(18(24)4-14(13)2)21-8-15-5-16(9-21)7-20(6-15,11-21)12-23-19(22)10-28-29(25,26)27/h3-4,15-16,24H,5-12H2,1-2H3,(H2,22,23)(H,25,26,27) |
InChI-Schlüssel |
NJJZPQUQPLSVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
Synonyme |
Thiosulfuric acid, S-(2-(((3-(4,5-dimethyl-2-hydroxyphenyl)tricyclo(3. 3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



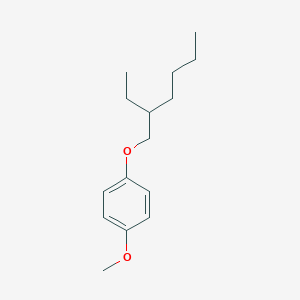
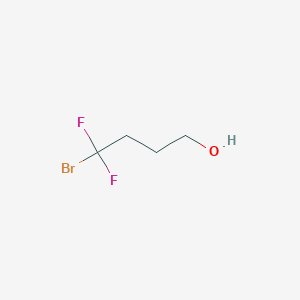
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
